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molecular formula C13H18FNO B8366170 3-Amino-1-(2-fluorobenzyl)cyclohexanol

3-Amino-1-(2-fluorobenzyl)cyclohexanol

Cat. No. B8366170
M. Wt: 223.29 g/mol
InChI Key: XQWONQVFJAQLIE-UHFFFAOYSA-N
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Patent
US09351965B2

Procedure details

tert-Butyl 3-(2-fluorobenzyl)-3-hydroxycyclohexylcarbamate was stirred in a solution of HCl in dioxane (4 M) at room temperature for one hour. The product, HCl salt of 3-amino-1-(2-fluorobenzyl)cyclohexanol, was obtained after evaporation of solvent.
Name
tert-Butyl 3-(2-fluorobenzyl)-3-hydroxycyclohexylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:23]=[CH:22][CH:21]=[CH:20][C:3]=1[CH2:4][C:5]1([OH:19])[CH2:10][CH2:9][CH2:8][CH:7]([NH:11]C(=O)OC(C)(C)C)[CH2:6]1.[ClH:24]>O1CCOCC1>[ClH:24].[NH2:11][CH:7]1[CH2:8][CH2:9][CH2:10][C:5]([CH2:4][C:3]2[CH:20]=[CH:21][CH:22]=[CH:23][C:2]=2[F:1])([OH:19])[CH2:6]1

Inputs

Step One
Name
tert-Butyl 3-(2-fluorobenzyl)-3-hydroxycyclohexylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(CC2(CC(CCC2)NC(OC(C)(C)C)=O)O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
NC1CC(CCC1)(O)CC1=C(C=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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